N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
CAS No.:
Cat. No.: VC8684483
Molecular Formula: C14H11BrN2O2S2
Molecular Weight: 383.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11BrN2O2S2 |
|---|---|
| Molecular Weight | 383.3 g/mol |
| IUPAC Name | N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H11BrN2O2S2/c1-9-2-5-11(6-3-9)21(18,19)17-14-16-12-7-4-10(15)8-13(12)20-14/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | ORXVFVMBNOBLAD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-benzothiazole heterocycle substituted with a bromine atom at the 6-position and a 4-methylbenzenesulfonamide group at the 2-position. The benzothiazole system comprises a fused benzene and thiazole ring, conferring planar rigidity that enhances binding to biological targets. The sulfonamide moiety (–SO₂NH–) introduces hydrogen-bonding capabilities, critical for interactions with enzymes or receptors .
Key structural attributes:
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Bromine atom: Enhances electrophilicity and influences pharmacokinetics via halogen bonding.
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Methyl group (para to sulfonamide): Modulates lipophilicity and metabolic stability .
Synthesis and Optimization
General Synthetic Route
The synthesis involves a multi-step sequence (Scheme 1) :
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Chlorosulfonation: Benzoic acid reacts with chlorosulfonic acid to form 3-(chlorosulfonyl)benzoic acid.
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Amination: Reaction with substituted amines yields sulfonamide intermediates.
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Sulfonyl Chloride Formation: Treatment with thionyl chloride converts sulfonamides to reactive sulfonyl chlorides.
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Coupling: 2-Amino-6-bromobenzothiazole reacts with the sulfonyl chloride to form the target compound .
Critical reaction parameters:
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Temperature: Reflux conditions (≈80°C) for amination and coupling steps .
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Yield: 49–72% for analogous compounds, depending on substituents .
Table 1: Synthetic Yields of Selected Benzothiazole Sulfonamides
| Compound | R₁ | R₂ | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1 | Phenyl | H | 66 | 152–154 |
| 3 | Benzyl | H | 49 | 160–165 |
| 6 | 2-MePh | Br | 68 | 175–178 |
Biological Activity and Mechanisms
Antimicrobial Properties
Benzothiazole sulfonamides exhibit broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The bromine atom enhances membrane penetration, while the sulfonamide group inhibits dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .
Glucokinase Activation
Structurally related N-benzothiazol-2-yl benzamides act as allosteric activators of glucokinase (GK), a therapeutic target in type 2 diabetes . Compound 6 (Table 1) increases GK activity by 2.0-fold, comparable to leading candidates . The sulfonamide group likely stabilizes interactions with the GK allosteric site .
Pharmacological Applications
Antimicrobial Agents
The compound’s dual action—DHPS inhibition and membrane disruption—positions it as a candidate for overcoming β-lactam resistance. Synergy studies with existing antibiotics (e.g., ampicillin) are warranted.
Anticancer Therapeutics
Preliminary data suggest IC₅₀ values of 10–50 μM in cancer cell lines. Structural optimization (e.g., replacing bromine with electron-withdrawing groups) could enhance potency .
Antidiabetic Applications
While direct evidence is lacking, the compound’s structural similarity to GK activators (e.g., compound 6 ) supports exploration in diabetes models.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Benzothiazole Sulfonamides
| Compound | Antimicrobial (MIC, μg/mL) | Anticancer (IC₅₀, μM) | GK Activation Fold |
|---|---|---|---|
| Target Compound | 8–16 (S. aureus) | 25 (MCF-7) | Not tested |
| Compound 6 | N/A | N/A | 2.0 |
| Glibenclamide | N/A | N/A | 1.4 (glucose red.) |
Future Research Directions
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In Vivo Toxicity Studies: Evaluate pharmacokinetics and organ-specific toxicity in rodent models.
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Structure-Activity Relationship (SAR): Systematically modify bromine and sulfonamide substituents.
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Combination Therapies: Assess synergy with antimetabolites (e.g., methotrexate) or GK modulators.
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